Agn-PC-0NG2BG

Beschreibung

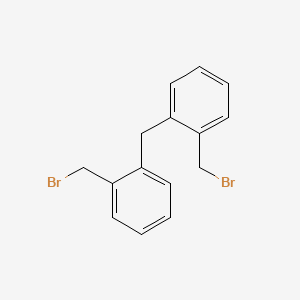

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

51615-11-3 |

|---|---|

Molekularformel |

C15H14Br2 |

Molekulargewicht |

354.08 g/mol |

IUPAC-Name |

1-(bromomethyl)-2-[[2-(bromomethyl)phenyl]methyl]benzene |

InChI |

InChI=1S/C15H14Br2/c16-10-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)11-17/h1-8H,9-11H2 |

InChI-Schlüssel |

JLAPNUNUCLRGDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2CBr)CBr |

Herkunft des Produkts |

United States |

Foundational & Exploratory

[Compound Name] structure and chemical properties

An In-depth Technical Guide to the Structure and Chemical Properties of Osimertinib

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] Unlike its predecessors, osimertinib shows a significantly lower affinity for wild-type EGFR, which contributes to a more favorable toxicity profile.[4][5] This guide provides a detailed overview of the structure, chemical properties, and mechanism of action of osimertinib, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[2] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[6] The molecule is supplied as a mesylate salt.[6] The presence of a reactive acrylamide group allows for the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[7][8]

Table 1: Physicochemical Properties of Osimertinib

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₃N₇O₂ | [9] |

| Molecular Weight | 499.61 g/mol | [10] |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [6] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [11] |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [11] |

| Half-life | Approximately 48 hours | [1] |

| Peak Plasma Time | 6 hours | [1] |

| Protein Binding | 95% | [1] |

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR kinase activity.[7] By covalently binding to the C797 residue within the ATP-binding pocket of mutant EGFR, it prevents ATP from binding and subsequent autophosphorylation of the receptor.[7][8] This action effectively blocks the downstream signaling cascades that are critical for cancer cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8] A key feature of osimertinib is its high potency and selectivity for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity is significant, as it has been shown to have a 200-fold higher affinity for EGFR with the L858R/T790M mutation compared to wild-type EGFR in vitro.[1][12]

Table 2: In Vitro Inhibitory Activity of Osimertinib

| EGFR Form | Cell Line | IC₅₀ (nM) | Reference |

| Exon 19 deletion | LoVo | 12.92 | [10] |

| L858R/T790M | LoVo | 11.44 | [10] |

| Wild-Type | LoVo | 493.8 | [10] |

Signaling Pathway

The binding of ligands such as epidermal growth factor (EGF) to the EGFR initiates a signaling cascade that promotes cell growth, proliferation, and survival. In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to constitutive activation of these pathways. Osimertinib's targeted inhibition of mutant EGFR effectively shuts down these aberrant signals.

Caption: Osimertinib's inhibition of mutant EGFR and downstream signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.

-

Cell Seeding : Plate NSCLC cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[13] Allow the cells to adhere overnight at 37°C in a CO₂ incubator.[13]

-

Treatment : Prepare serial dilutions of osimertinib in the cell culture medium.[13] Replace the existing medium with the medium containing various concentrations of osimertinib. Include a vehicle control (e.g., DMSO).[13]

-

Incubation : Incubate the plates for a specified period, typically 72 hours, to allow the drug to take effect.[14]

-

MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Experimental Workflow: Determining IC₅₀

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound like osimertinib.

Caption: A typical experimental workflow for determining the IC₅₀ of Osimertinib.

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its unique chemical structure enables it to irreversibly and selectively inhibit the mutant forms of EGFR, including the T790M resistance mutation, leading to potent antitumor activity. The detailed understanding of its chemical properties, mechanism of action, and the signaling pathways it modulates is crucial for the ongoing development of novel therapeutic strategies and for optimizing its clinical use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Osimertinib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. tga.gov.au [tga.gov.au]

- 12. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. wjpls.org [wjpls.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Discovery of Kinase Inhibitors

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies and strategies involved in the discovery and synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] Consequently, kinases have become one of the most important families of drug targets.[3] As of 2021, over 70 small-molecule kinase inhibitors have received FDA approval, highlighting the significance of this field in modern medicine.[4][5]

This document details the discovery pipeline, from initial screening to lead optimization, outlines key experimental protocols, and presents representative data and synthesis strategies.

The Kinase Inhibitor Discovery Workflow

The discovery of novel kinase inhibitors is a systematic process that begins with high-throughput screening of large compound libraries and progresses through stages of hit validation, lead optimization, and preclinical evaluation.[6][7] The ultimate goal is to identify potent, selective, and drug-like molecules that modulate the activity of a specific kinase target.[2]

The general workflow involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm activity in a physiological context.[8][9] Promising compounds from initial screens often fail to show efficacy in cellular environments, making this dual approach critical for success.[9]

Classification of Kinase Inhibitors

Kinase inhibitors are typically classified based on their mode of binding to the kinase domain, particularly in relation to the ATP-binding pocket and the conformation of the DFG (Asp-Phe-Gly) motif in the activation loop.[10][11]

-

Type I Inhibitors: These inhibitors bind to the active conformation of the kinase in the ATP pocket, where the DFG motif is in an "in" state (DFG-in). They are ATP-competitive.[4][11]

-

Type II Inhibitors: These bind to an inactive conformation of the kinase (DFG-out), occupying the ATP pocket and an adjacent allosteric site.[4][11] This often confers greater selectivity compared to Type I inhibitors.

-

Allosteric Inhibitors (Type III & IV): These inhibitors do not bind in the ATP pocket but at other sites on the kinase, modulating its activity non-competitively.[11]

Key Experimental Protocols

A variety of robust and scalable assay technologies are employed to quantify inhibitor activity and binding.[12] These can be broadly divided into biochemical assays, which use purified enzymes, and cell-based assays, which measure effects in a more biologically relevant environment.[8]

This assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is suitable for high-throughput screening across a wide range of kinases and ATP concentrations.[13]

Methodology:

-

Kinase Reaction: The kinase, substrate, and inhibitor are incubated with ATP. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.

-

Reaction Termination: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.

-

ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the first step back into ATP.

-

Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial ADP concentration, and therefore to the kinase activity.[13] A decrease in signal indicates inhibition.

This assay measures the binding of a test compound to its target kinase within intact cells, providing crucial information about target engagement in a physiological setting.[9]

Methodology:

-

Cell Preparation: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

-

Reagent Addition: A fluorescent energy transfer probe (tracer) that specifically binds the target kinase is added to the cells, along with the test compound (inhibitor).

-

BRET Measurement: If the luciferase-tagged kinase and the fluorescent tracer are in close proximity (i.e., the tracer is bound), energy transfer (Bioluminescence Resonance Energy Transfer, or BRET) occurs when a substrate for the luciferase is added.

-

Competitive Displacement: The test compound competes with the fluorescent tracer for binding to the kinase. An effective inhibitor will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantification of compound binding affinity within living cells.[9]

Kinase Signaling Pathways in Drug Discovery

Kinase inhibitors exert their effects by modulating complex signaling networks that control cellular functions like growth, proliferation, and survival.[1][6] A common target for cancer therapeutics is the Receptor Tyrosine Kinase (RTK) pathway.

Quantitative Data of Representative Kinase Inhibitors

The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The following table summarizes data for several well-known kinase inhibitors.

| Inhibitor | Primary Target(s) | Type | IC50 Value(s) | Disease Indication |

| Imatinib | ABL, KIT, PDGFR | II | ABL: ~250-1000 nM | Chronic Myeloid Leukemia |

| Gefitinib | EGFR | I | EGFR: ~2-37 nM | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | I 1/2 | EGFR: ~2 nM | Non-Small Cell Lung Cancer |

| Dasatinib | ABL, SRC family | I | ABL: <1 nM | Chronic Myeloid Leukemia |

| Vemurafenib | BRAF (V600E) | II | BRAFV600E: ~31 nM | Melanoma |

Note: IC50 values can vary significantly depending on the assay conditions, including ATP concentration.[10][14][15]

Synthesis of Kinase Inhibitors

The chemical synthesis of kinase inhibitors often involves building a core heterocyclic scaffold, which serves as a mimic for the adenine ring of ATP, and then functionalizing it to achieve potency and selectivity.[4][16] Many inhibitors feature a privileged core structure, such as quinazoline (Gefitinib, Erlotinib) or aminopyrimidine (Imatinib).

A representative synthesis strategy for a quinazoline-based EGFR inhibitor might involve:

-

Construction of the Quinazoline Core: This is often achieved through a condensation reaction between an appropriately substituted anthranilic acid derivative and a formamide equivalent.

-

Introduction of the Aniline Side Chain: A nucleophilic aromatic substitution reaction (SNAr) is commonly used to couple a substituted aniline to the C4 position of the quinazoline core. This interaction is critical for binding to the hinge region of the kinase.[10]

-

Functionalization for Solubility: A solubilizing group is typically installed on the quinazoline core (e.g., at the C6 or C7 position) to improve the pharmacokinetic properties of the final compound.

These multi-step syntheses are often optimized to be efficient and scalable for pharmaceutical production.[16]

References

- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 3. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological approaches to understanding protein kinase signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 14. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Guide to the Solubility and Stability of [Compound Name]

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of [Compound Name ]. The following sections detail quantitative solubility and stability data, outline the experimental protocols used to obtain this data, and illustrate key molecular pathways and workflows.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. Understanding solubility in various solvents and conditions is fundamental for formulation development.

Table 1: Aqueous Solubility of [Compound Name]

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

|---|---|---|---|

| 2.0 (HCl) | 25 | Data | Shake-Flask |

| 7.4 (PBS) | 25 | Data | Shake-Flask[1] |

| 7.4 (PBS) | 37 | Data | Shake-Flask |

| Intrinsic | 25 | Data | Potentiometric Titration |

Table 2: Solubility of [Compound Name] in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| DMSO | 25 | Data |

| Ethanol | 25 | Data |

| Propylene Glycol | 25 | Data |

| PEG 400 | 25 | Data |

Stability Data

Stability testing is essential to determine a compound's shelf-life and to identify potential degradation products.[2][3] These studies are performed under various environmental conditions to assess how quality changes over time.[4]

Table 3: Solid-State Stability of [Compound Name] (Forced Degradation)

| Condition | Duration | Assay (%) | Degradants Identified |

|---|---|---|---|

| 60°C | 4 weeks | Data | Data |

| 40°C / 75% RH | 4 weeks | Data | Data |

| Photostability (ICH Q1B) | 1.2 million lux hours | Data | Data[5] |

Table 4: Solution-State Stability of [Compound Name] in pH 7.4 PBS at 25°C

| Time Point | Assay (%) | Observations |

|---|---|---|

| 0 hours | 100.0 | Clear Solution |

| 24 hours | Data | Data |

| 48 hours | Data | Data |

| 1 week | Data | Data |

Experimental Protocols

Detailed and reproducible methodologies are crucial for accurate assessment of solubility and stability.

3.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[6]

-

Preparation : An excess amount of [Compound Name] is added to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, PBS) in a sealed glass vial.[7]

-

Equilibration : The vials are agitated in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid material must be confirmed visually.[6]

-

Sample Processing : The resulting suspension is filtered through a low-binding 0.45 µm filter to remove undissolved solids.

-

Quantification : The concentration of [Compound Name] in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2]

3.2. Stability-Indicating HPLC Method

To accurately measure the compound and its degradation products, a stability-indicating analytical method is required.[2][3]

-

Column : e.g., C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase : e.g., Gradient of Acetonitrile and 0.1% Formic Acid in Water

-

Flow Rate : e.g., 1.0 mL/min

-

Detection : e.g., UV at 280 nm

-

Forced Degradation : To validate the method's ability to separate degradants, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light.[2][5] The active ingredient must be chromatographically resolved from any resulting degradation products.[2]

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the aqueous solubility of a test compound.

Caption: Workflow for Equilibrium Solubility Measurement.

Logical Flow for Stability Assessment

This diagram outlines the decision-making process for assessing the stability of a new chemical entity.

Caption: Decision Tree for Compound Stability Testing.

Hypothetical Signaling Pathway for [Compound Name]

If [Compound Name] is found to be an inhibitor of a specific kinase, its mechanism of action could be represented by the following signaling pathway. Signal transduction involves a cascade of molecular events within a cell, often initiated by a ligand binding to a receptor.[8] Many pathways, such as the MAPK/ERK pathway, are crucial for processes like cell growth and proliferation.[9]

Caption: Inhibition of the RAF Kinase by [Compound Name].

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. ARL Bio Pharma | Stability Versus Potency Testing: The Madness is in the Method [arlok.com]

- 3. usp.org [usp.org]

- 4. humiditycontrol.com [humiditycontrol.com]

- 5. database.ich.org [database.ich.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Signal transduction - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

Belinostat: A Technical Guide to Safety, Handling, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Belinostat (Beleodaq®), a pan-histone deacetylase (HDAC) inhibitor. It is intended to serve as a critical resource for professionals in research and drug development, detailing essential safety and handling protocols, its mechanism of action, quantitative data, and key experimental methodologies.

Compound Overview

Belinostat, with the chemical name N-hydroxy-3-(phenylsulphamoylphenyl) acrylamide, is a hydroxamic acid-type HDAC inhibitor.[1] It is approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[2] Belinostat exerts its antineoplastic effects by inhibiting the enzymatic activity of HDACs, which leads to the accumulation of acetylated histones and other proteins.[2] This action modulates gene expression, ultimately inducing cell cycle arrest, inhibition of angiogenesis, and/or apoptosis in transformed cells.[1][2]

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₄S[3] |

| Molecular Weight | 318.3 g/mol [1] |

| CAS Number | 866323-14-0[4] |

| Appearance | Yellow cake in clear glass vials[5] |

Safety and Handling Guidelines

Belinostat is classified as a cytotoxic and hazardous drug, requiring special handling and disposal procedures.[5][6] Users must obtain special instructions and read all safety precautions before handling.[5]

Hazard Identification

-

Primary Hazards : May cause damage to the gastrointestinal tract, blood, and lymphoid/hematopoietic systems through prolonged or repeated exposure.[5] It is also suspected of causing genetic defects and damaging fertility or the unborn child.[7]

-

Genotoxicity : Belinostat is reported to be genotoxic.[2][8]

-

Clinical Effects : The most common adverse effects observed in clinical use include nausea, vomiting, fatigue, diarrhea, anemia, and thrombocytopenia.[9] Serious events like infections, sepsis, and hepatotoxicity have also been reported.[2][10]

Personal Protective Equipment (PPE) and Exposure Controls

Standard procedures for handling antineoplastic agents should be followed.[11]

-

Engineering Controls : Use only in areas with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[3][12]

-

Eye/Face Protection : Wear safety glasses or goggles. An eye-wash station should be readily accessible.[3]

-

Skin Protection : Wear protective gloves and a lab coat.[11] Contaminated clothing should be removed promptly.[3]

-

Respiratory Protection : If ventilation is inadequate, wear a self-contained breathing apparatus.[5][3]

Storage and Stability

-

Unreconstituted Vials : Store at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[4][6] Retain in the original packaging until use.[6]

-

Reconstituted Solution : The reconstituted product (50 mg/mL in Sterile Water for Injection) is stable for up to 12 hours at ambient temperature (15°C to 25°C).[6][11]

-

Diluted Infusion Solution : The final diluted solution in 250 mL of 0.9% Sodium Chloride Injection may be stored at ambient room temperature (15°C to 25°C) for up to 36 hours, including the infusion time.[6][11]

Spill, Disposal, and First Aid

-

Spill Procedures : Evacuate the area and ensure adequate ventilation.[3] Use full PPE.[3] Prevent the product from entering drains.[3] Absorb spills with liquid-binding material and decontaminate surfaces with alcohol.[3] Collect and dispose of contaminated material as hazardous waste.[3][12]

-

Disposal : Dispose of unused product and contaminated materials in accordance with local, regional, and national regulations for cytotoxic agents.[5]

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3][12]

-

Eye Contact : Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the eyelids to ensure adequate flushing.[3] Seek prompt medical attention.[3]

-

Ingestion : Rinse the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3]

-

Mechanism of Action and Signaling Pathways

Belinostat is a pan-HDAC inhibitor, targeting the zinc-dependent histone deacetylase enzymes.[13] HDACs remove acetyl groups from histone and non-histone proteins, leading to a condensed chromatin structure that represses gene transcription.[4][14] By inhibiting HDACs, Belinostat causes hyperacetylation of histones, resulting in a more relaxed chromatin state.[14][15] This reactivation of transcription allows for the expression of tumor suppressor genes, such as p21, which can induce cell cycle arrest, differentiation, and apoptosis.[8][14][15]

Belinostat induces apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[14][15] The extrinsic pathway is mediated by death receptors on the cell surface.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for Belinostat from preclinical and clinical studies.

Table 1: In Vitro Efficacy

| Cell Line | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Various Tumor Cells | Cell-free Assay | 27 nM | [16] |

| A2780, HCT116, HT29, etc. | Growth Inhibition | 0.2 - 0.66 µM | [16][17] |

| HuT-78 (PTCL) | Cytotoxicity | 1.73 - 1.95 µg/mL |[18] |

Table 2: Clinical Pharmacokinetics and Dosage

| Parameter | Value | Reference |

|---|---|---|

| Recommended Dosage | 1,000 mg/m² IV infusion over 30 mins, Days 1-5 of a 21-day cycle | [9][10][11] |

| Protein Binding | 92.9% - 95.8% | [2] |

| Volume of Distribution | 409 ± 76.7 L | [2] |

| Half-life | ~1.1 hours |[18] |

Table 3: Common Adverse Events (>20% incidence in PTCL trials)

| Adverse Event | Incidence (%) | Severe (Grade 3/4) (%) | Reference |

|---|---|---|---|

| Nausea | 24-29% | 1% | [13] |

| Vomiting | 24-29% | 1% | [13] |

| Fatigue | 26-37% | 5% | [13] |

| Pyrexia (Fever) | 21-35% | 2% | [13] |

| Anemia | 32% | 11% | [13] |

| Lymphopenia | 43% | N/A |[13] |

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving Belinostat.

Protocol: In Vitro Cell Proliferation (MTT Assay)

This protocol assesses the effect of Belinostat on the metabolic activity and proliferation of cancer cell lines.[19]

-

Cell Seeding : Plate pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., Panc-1, AsPC-1) or other relevant tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.[19]

-

Compound Treatment : Prepare a stock solution of Belinostat in DMSO.[19] Treat cells with a range of serial dilutions of Belinostat. Include control wells treated with an equivalent volume of vehicle (DMSO).[19]

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[18][19]

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[19]

-

Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value, which is the concentration of Belinostat required to inhibit cell proliferation by 50%.

Protocol: Reconstitution and Administration for Preclinical/Clinical Use

This protocol details the aseptic technique for preparing Belinostat for intravenous infusion, as specified for clinical use.[6][10]

-

Reconstitution :

-

Aseptically add 9 mL of Sterile Water for Injection, USP, to a 500 mg vial of Belinostat.[6][10]

-

Swirl the vial gently until the lyophilized powder is completely dissolved. Do not shake.[6][10]

-

The resulting solution will have a concentration of 50 mg/mL of Belinostat.[6][10]

-

Visually inspect the solution for particulate matter. The reconstituted product can be stored at ambient temperature for up to 12 hours.[6][11]

-

-

Dilution for Infusion :

-

Calculate the required volume of the reconstituted solution based on the target dose (e.g., 1,000 mg/m² for clinical trials).[10]

-

Aseptically withdraw the calculated volume from the vial.[10]

-

Transfer the withdrawn solution into an infusion bag containing 250 mL of 0.9% Sodium Chloride Injection.[6][10]

-

-

Administration :

-

The final diluted solution can be stored at ambient temperature for up to 36 hours, including infusion time.[11]

-

Administer the solution via intravenous infusion over 30 minutes.[10]

-

The infusion set must include a 0.22 µm in-line filter.[10][11]

-

If infusion site pain occurs, the infusion time may be extended to 45 minutes.[10]

-

References

- 1. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. abmole.com [abmole.com]

- 4. drugs.com [drugs.com]

- 5. obaid.info [obaid.info]

- 6. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Belinostat (Beleodaq) [member.myhealthtoolkitks.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. oncologynewscentral.com [oncologynewscentral.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. bccancer.bc.ca [bccancer.bc.ca]

- 14. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of EGFR Inhibitor Activity

This guide provides a comprehensive overview of the computational methodologies used to predict the biological activity of potential Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging in silico techniques to accelerate their discovery pipelines.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates, significantly reducing the time and cost associated with traditional experimental approaches.[1][2] These techniques model, simulate, and analyze biological and chemical systems to predict how a compound will interact with a specific target, such as EGFR.[2] By screening vast virtual libraries of compounds and predicting their efficacy and potential side effects, researchers can prioritize the most promising candidates for synthesis and experimental testing.[3][4]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[5][7] This guide focuses on the application of in silico methods to predict the activity of compounds designed to inhibit EGFR.

Core In Silico Methodologies

Several computational techniques are central to predicting the activity of potential EGFR inhibitors. These include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.

2.1. Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[3][8] The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will correlate with changes in their biological activity.[8] QSAR models are built by analyzing a dataset of compounds with known activities to identify key molecular descriptors that influence their potency.[3][9]

These models can be broadly categorized into:

-

Linear Models: Such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), which assume a linear relationship between descriptors and activity.[3]

-

Non-linear Models: Including machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), which can capture more complex, non-linear relationships.[3][8]

2.2. Molecular Docking

Molecular docking is a structure-based method used to predict the preferred orientation and conformation of a ligand when it binds to a macromolecular target, such as a protein receptor.[10][11][12] The process involves sampling a large number of possible poses of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity.[10][13] This technique provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[11][13]

2.3. Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and trigger a biological response.[14][15] These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.[15] Pharmacophore models can be generated using two primary approaches:

-

Ligand-Based: This method is used when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement.[15][16]

-

Structure-Based: When the structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site.[16][17]

These models are then used as 3D queries to screen large compound databases to identify novel molecules that possess the required features for biological activity.[14][17]

2.4. ADMET Prediction

An essential aspect of drug discovery is evaluating the pharmacokinetic properties of a compound, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[18][19] Poor ADMET properties are a major cause of late-stage drug development failures.[17][20] In silico ADMET prediction models use QSAR and other machine learning techniques to estimate these properties early in the discovery process, helping to filter out compounds with unfavorable profiles.[18][21]

Data Presentation: Performance of In Silico Models

The effectiveness of in silico models is evaluated using various statistical metrics. The tables below summarize typical performance metrics for different models in predicting EGFR inhibitor activity and list common molecular descriptors used in such predictions.

Table 1: Representative Performance of In Silico Models for EGFR Inhibitor Prediction

| Model Type | Prediction Target | Key Performance Metric | Typical Value | Reference |

| QSAR (2D) | IC₅₀ (µM) | R² (Coefficient of Determination) | 0.75 - 0.85 | [3] |

| Q² (Cross-validated R²) | 0.65 - 0.75 | [3] | ||

| RMSE (Root Mean Square Error) | 0.30 - 0.50 | [3] | ||

| Molecular Docking | Binding Affinity (kcal/mol) | Docking Score | -8.0 to -12.0 | [10] |

| RMSD (Root Mean Square Deviation) | < 2.0 Å | [10] | ||

| Pharmacophore Model | Hit Rate (%) | Enrichment Factor (EF) | 10 - 50 | [17] |

| Güner-Henry (GH) Score | 0.6 - 0.8 | [17] |

Table 2: Common Molecular Descriptors in QSAR Models for EGFR Inhibitors

| Descriptor Class | Example Descriptors | Description |

| Topological | Wiener Index, Kier & Hall Connectivity | Describe the atomic arrangement and bonding within the molecule. |

| Physicochemical | LogP, Molar Refractivity (MR) | Quantify properties like hydrophobicity and molecular volume. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Volume | Describe the 3D shape and size of the molecule. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico predictions. The following sections outline standardized protocols for key computational experiments.

4.1. Protocol for QSAR Model Development

-

Data Collection and Preparation:

-

Compile a dataset of EGFR inhibitors with experimentally determined biological activities (e.g., IC₅₀ values) from databases like ChEMBL or PubChem.[22]

-

Ensure data consistency by converting all activity values to a uniform scale (e.g., pIC₅₀ = -log(IC₅₀)).

-

Curate the dataset by removing duplicates, correcting structural errors, and standardizing chemical structures.

-

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors (1D, 2D, and 3D) for each compound using software like PaDEL-Descriptor or Mordred.

-

Remove descriptors that are constant or have low variance across the dataset.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.[9]

-

Ensure that the training and test sets have a similar distribution of activity values and chemical structures.

-

-

Feature Selection:

-

Employ feature selection algorithms (e.g., Genetic Algorithm, Recursive Feature Elimination) to identify a subset of the most relevant descriptors that have the strongest correlation with biological activity.

-

-

Model Building:

-

Use the selected descriptors and the training set to build the QSAR model using a chosen statistical or machine learning method (e.g., MLR, SVM, Random Forest).[8]

-

-

Model Validation:

-

Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold) on the training set to assess the model's robustness and predictive power (calculating Q²).

-

External Validation: Use the trained model to predict the activities of the compounds in the test set and calculate performance metrics (e.g., R², RMSE) to evaluate its predictive accuracy on unseen data.[9]

-

-

Applicability Domain Definition:

-

Define the chemical space in which the model's predictions are reliable, typically using descriptor ranges or leverage values.

-

4.2. Protocol for Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (EGFR) from the Protein Data Bank (PDB).[17]

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

Identify the binding site, either from the location of the co-crystallized ligand or using pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D conformation of the ligand(s) to be docked.

-

Assign appropriate atom types and charges, and define rotatable bonds.

-

-

Grid Generation:

-

Define a grid box that encompasses the entire binding site of the receptor. The docking algorithm will confine its search for ligand poses within this box.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the receptor's binding site.[12]

-

The program will generate a set of possible binding poses for the ligand.

-

-

Scoring and Analysis:

-

Each generated pose is evaluated using a scoring function that estimates the binding free energy. The poses are then ranked based on their scores.[10]

-

Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

-

Compare the docked pose to the binding mode of known inhibitors, if available, to validate the docking results.

-

4.3. Protocol for Pharmacophore Model Generation (Ligand-Based)

-

Ligand Set Selection:

-

Select a structurally diverse set of active compounds that are known to bind to the target receptor (EGFR).

-

Divide the set into a training set to generate the model and a test set (containing both active and inactive compounds) to validate it.

-

-

Conformational Analysis:

-

Generate a representative set of low-energy 3D conformations for each molecule in the training set.

-

-

Feature Identification:

-

Identify the key pharmacophoric features (e.g., H-bond donors/acceptors, aromatic rings, hydrophobic groups) present in the active compounds.

-

-

Pharmacophore Model Generation:

-

Align the conformations of the training set molecules to identify a common spatial arrangement of pharmacophoric features that is shared by all active compounds.

-

This common arrangement constitutes the pharmacophore hypothesis. Multiple hypotheses may be generated and scored.

-

-

Model Validation:

-

Validate the best-scoring pharmacophore model by using it to screen the test set.

-

A good model should be able to distinguish active compounds from inactive ones with high accuracy, often evaluated using metrics like the Güner-Henry (GH) score.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to search large chemical databases (e.g., ZINC, Enamine REAL) for novel compounds that match the pharmacophoric features.[4]

-

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in drug discovery. The following sections provide Graphviz DOT scripts for a virtual screening workflow and the EGFR signaling pathway.

5.1. Virtual Screening Workflow

This diagram illustrates a hierarchical workflow for virtual screening, integrating multiple in silico techniques to efficiently screen a large library of compounds and identify promising hits.[23][24]

Caption: A general workflow for virtual screening.

5.2. EGFR Signaling Pathway

This diagram shows a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, highlighting the two primary downstream cascades: RAS-RAF-MAPK and PI3K-AKT. EGFR inhibitors typically block the initial activation of this pathway.[7][25]

Caption: A simplified diagram of the EGFR signaling pathway.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. neovarsity.org [neovarsity.org]

- 4. schrodinger.com [schrodinger.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. meilerlab.org [meilerlab.org]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. rasalifesciences.com [rasalifesciences.com]

- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences [babrone.edu.in]

- 18. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 22. Directory of in silico Drug Design tools [click2drug.org]

- 23. m.youtube.com [m.youtube.com]

- 24. biosolveit.de [biosolveit.de]

- 25. ClinPGx [clinpgx.org]

A Technical Review of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a premier therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1][2][3] The advent of the first-generation covalent BTK inhibitor, ibrutinib, transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5][6] However, its clinical utility is hampered by off-target toxicities and the emergence of resistance, primarily through mutations at the C481 covalent binding site.[4][6][7] This has catalyzed the development of next-generation inhibitors with improved selectivity and novel mechanisms of action. This technical guide provides an in-depth review of these novel BTK inhibitors, focusing on the rise of non-covalent (reversible) agents designed to overcome existing therapeutic challenges. We summarize key quantitative data, detail essential experimental protocols for inhibitor characterization, and visualize the underlying biological and experimental frameworks.

Introduction: The Rationale for Targeting BTK

BTK is a non-receptor tyrosine kinase in the Tec kinase family, essential for B-cell development, differentiation, and survival.[8][9][10] Within the BCR signaling cascade, BTK is activated downstream of SYK and subsequently phosphorylates key substrates like phospholipase Cγ2 (PLCγ2).[1] This triggers a cascade leading to the activation of transcription factors such as NF-κB, which promotes B-cell proliferation and survival.[1][11] In many B-cell malignancies, the BCR pathway is constitutively active, rendering cancer cells dependent on BTK signaling.[1][5] Therefore, inhibiting BTK is a highly effective strategy to induce apoptosis and halt tumor growth in these cancers.[12][13]

First-generation covalent inhibitors, such as ibrutinib, and second-generation agents like acalabrutinib and zanubrutinib, function by forming an irreversible covalent bond with the cysteine residue at position 481 (C481) in the BTK active site.[1][5] While highly effective, this mechanism is vulnerable to resistance conferred by a C481S (cysteine-to-serine) mutation, which prevents covalent binding.[14][15][16] Furthermore, off-target inhibition of other kinases with a homologous cysteine, such as EGFR and TEC, can lead to significant adverse effects, including diarrhea, bleeding, and cardiotoxicity.[4][8][9] These limitations have created a clear unmet need for novel inhibitors that can effectively treat patients who are intolerant to or have developed resistance to covalent BTK inhibitors.[2][7]

The Emergence of Non-Covalent (Reversible) BTK Inhibitors

To address the challenge of C481S-mediated resistance, a new class of non-covalent, reversible BTK inhibitors has been developed.[7] These agents do not rely on binding to the C481 residue and can therefore inhibit both wild-type (WT) and C481S-mutant BTK.[7][17] This represents a paradigm shift in BTK inhibition, offering a crucial therapeutic option for patients with relapsed or refractory disease.[7][18]

Pirtobrutinib (Jaypirca, LOXO-305)

Pirtobrutinib is a highly selective, non-covalent BTK inhibitor that received accelerated FDA approval in 2023 for the treatment of relapsed or refractory MCL and later for CLL/SLL.[13][19][20] Its mechanism involves binding to BTK in a reversible manner, independent of the C481 residue.[12][21] This allows it to maintain inhibitory activity against the C481S mutant enzyme.[17][21] Pirtobrutinib has demonstrated high selectivity, being over 300 times more selective for BTK than 98% of other kinases tested, which contributes to a favorable safety profile with reduced off-target effects.[13][20][21] Clinical studies have shown significant efficacy in patients previously treated with covalent BTK inhibitors.[17][22]

Nemtabrutinib (MK-1026, ARQ 531)

Nemtabrutinib is another potent, reversible non-covalent BTK inhibitor under investigation for various B-cell malignancies.[23][24] Like pirtobrutinib, it effectively inhibits both WT and C481S-mutated BTK.[24] Preclinical and early-phase clinical data from the BELLWAVE-001 study have demonstrated promising anti-tumor activity and a manageable safety profile in heavily pretreated patients, including those who have failed both covalent BTK and BCL2 inhibitors.[24][25]

Other Investigational Non-Covalent Inhibitors

Other non-covalent inhibitors have also been explored. Fenebrutinib, for instance, exerts its effect by forming hydrogen bonds with key residues (K430, M477, D539) in the BTK active site, completely avoiding the C481 residue.[7] While some compounds are no longer in active clinical development, the collective data underscore the viability of the non-covalent approach.[14]

Quantitative Data Summary

The following tables summarize key in vitro potency and clinical efficacy data for selected novel BTK inhibitors compared to established covalent inhibitors.

Table 1: In Vitro Inhibitory Potency (IC₅₀ / Kᵢ)

| Inhibitor | Class | Target | IC₅₀ / Kᵢ (nM) | Selectivity Profile |

| Pirtobrutinib | Non-Covalent | BTK (WT) | 3.2 | >300-fold vs other kinases.[20][21] |

| BTK (C481S) | 1.4 | High selectivity maintained.[26] | ||

| Nemtabrutinib | Non-Covalent | BTK (WT) | Potent inhibitor (sub-nM range). | Inhibits WT and C481S BTK.[24] |

| BTK (C481S) | Potent inhibitor. | Also inhibits SRC, ERK, AKT kinases.[7] | ||

| Fenebrutinib | Non-Covalent | BTK (WT) | Strong affinity.[27] | Active against C481 mutations.[7] |

| Spebrutinib | Covalent | BTK (WT) | 0.5 | Irreversibly binds Cys481.[20] |

| Zanubrutinib | Covalent | BTK (WT) | <0.5 | Higher selectivity than ibrutinib.[8] |

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are compiled from various biochemical and cellular assays and may differ based on experimental conditions.

Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) Malignancies

| Inhibitor | Disease | Patient Population | Overall Response Rate (ORR) |

| Pirtobrutinib | CLL/SLL | Previously treated with covalent BTKi | 82%.[22] |

| MCL | Previously treated with covalent BTKi | 50% (BRUIN Study).[19] | |

| Nemtabrutinib | CLL/SLL | Heavily pretreated (incl. prior BTKi) | 56% (BELLWAVE-001).[24] |

| Acalabrutinib | MCL | R/R | 81% (ACE-LY-004).[22] |

| Zanubrutinib | MZL | R/R | 68.2% (MAGNOLIA Trial).[22] |

Key Experimental Protocols

The characterization of novel BTK inhibitors relies on a standardized set of biochemical, cellular, and in vivo assays.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound on purified BTK enzyme (both WT and mutant forms) and to assess its selectivity across the kinome.

Methodology (Example: Transcreener® ADP² Assay):

-

Reaction Setup: Purified recombinant BTK enzyme (e.g., 1.5 nM) is incubated with a peptide substrate (e.g., Poly (4:1 Glu, Tyr)) and ATP (at or near Kₘ concentration, e.g., 10 µM) in a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).[28] The test inhibitor is added at various concentrations.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set time under initial velocity conditions, where ADP production is linear with time.

-

ADP Detection: The reaction is stopped, and an ADP detection reagent is added. The Transcreener assay uses an antibody specific to ADP and a far-red tracer. ADP produced by the kinase displaces the tracer from the antibody, causing a change in fluorescence polarization (FP) or intensity (FI).[28]

-

Data Analysis: The fluorescence signal is measured on a plate reader. A standard curve is used to convert the signal to the concentration of ADP produced. IC₅₀ values are calculated by plotting inhibitor concentration against percent enzyme inhibition and fitting the data to a four-parameter logistic curve.[26]

-

Selectivity Profiling: To assess selectivity, the inhibitor (at a fixed concentration, e.g., 1 µM) is tested against a large panel of other kinases (e.g., Eurofins' scanMAX panel) in a binding competition assay.[27][29]

Cellular BTK Autophosphorylation Assay

Objective: To measure the inhibitor's ability to block BTK activity within a cellular context.

Methodology (Example: Western Blot or Simple Western):

-

Cell Culture and Treatment: A relevant cell line (e.g., HEK293 cells stably expressing BTK-WT or BTK-C481S, or a lymphoma cell line like TMD-8) is cultured.[26] Cells are treated with the inhibitor across a range of concentrations for a specified time (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

BCR Stimulation (Optional): In some protocols, B-cells are stimulated with an anti-IgM antibody to induce robust BTK activation before lysis.

-

Protein Quantification and Detection: Protein concentration is normalized across samples. BTK autophosphorylation at a key residue (e.g., Y223) is measured using a phospho-specific antibody. Total BTK levels are also measured as a loading control. This can be done via traditional Western blot or automated systems like the Simple Western.[26]

-

Data Analysis: The phospho-BTK signal is normalized to the total BTK signal. The results are expressed as a percentage of the untreated (DMSO) control. IC₅₀ values are then calculated.[26]

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Model Establishment: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with a human B-cell malignancy cell line (e.g., TMD-8 for ABC-DLBCL).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The animals are then randomized into vehicle control and treatment groups.

-

Drug Administration: The inhibitor is administered orally (p.o.) or via another relevant route, typically once or twice daily, at predefined dose levels.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and general health are also monitored as indicators of toxicity.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors may be excised for pharmacodynamic analysis (e.g., measuring target engagement via pBTK levels). The primary endpoint is typically tumor growth inhibition (TGI).

Visualizations: Pathways and Workflows

BTK Signaling Pathway

Caption: BTK is a key kinase in the BCR pathway, leading to NF-κB activation.

Drug Discovery Workflow for Novel BTK Inhibitors

Caption: A stepwise process for identifying and validating novel BTK inhibitors.

Covalent vs. Non-Covalent Inhibition Mechanism

Caption: Non-covalent inhibitors overcome C481S mutation-based resistance.

Future Directions and Conclusion

The development of non-covalent BTK inhibitors marks a significant advancement in the treatment of B-cell malignancies, providing a vital therapeutic option for patients with resistance to covalent agents.[7][19] Pirtobrutinib's clinical success has validated this approach, and other agents like nemtabrutinib continue to show promise.[24] However, the story of resistance is ongoing. New resistance mechanisms to non-covalent inhibitors, such as mutations in the BTK gatekeeper residue (T474) or other non-C481 mutations, are already being identified.[16][30]

Future research will focus on several key areas:

-

Next-Generation Inhibitors: Designing novel agents that can overcome resistance to both covalent and first-generation non-covalent inhibitors.

-

BTK Degraders: Exploring Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of the BTK protein rather than just inhibiting it, offering a distinct mechanism to overcome resistance.[1][3][5]

-

Combination Therapies: Combining BTK inhibitors with other targeted agents (e.g., BCL2 inhibitors like venetoclax) or immunotherapies to achieve deeper, more durable responses and prevent the emergence of resistance.[14]

References

- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. tandfonline.com [tandfonline.com]

- 4. hematologyandoncology.net [hematologyandoncology.net]

- 5. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]

- 13. drugs.com [drugs.com]

- 14. youtube.com [youtube.com]

- 15. onclive.com [onclive.com]

- 16. ashpublications.org [ashpublications.org]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pirtobrutinib - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. clinicaltrials.eu [clinicaltrials.eu]

- 24. cllsociety.org [cllsociety.org]

- 25. mayo.edu [mayo.edu]

- 26. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Selumetinib (AZD6244), a MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Compound: Selumetinib (AZD6244)

Supplier and Catalog Numbers:

| Supplier | Catalog Number |

| GlpBio | GC38653[1] |

| Smolecule | S548774[2] |

| LKT Labs | S1846[3] |

| SRIRAMCHEM | SPS028[4] |

Introduction

Selumetinib, also known as AZD6244 and ARRY-142886, is a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[2] As a key component of the Ras-Raf-MEK-ERK signaling pathway, MEK1/2 inhibition by Selumetinib leads to the downregulation of phosphorylated ERK1/2, thereby impeding downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[5][6] This targeted mechanism of action has positioned Selumetinib as a valuable research tool and a therapeutic agent, particularly in cancers with activating mutations in the MAPK pathway, such as those with BRAF or KRAS mutations.[1][7] It is the first FDA-approved treatment for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[4][7][8]

Mechanism of Action: The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating fundamental cellular processes. In many cancers, this pathway is constitutively active due to mutations in upstream components like Ras or Raf. Selumetinib exerts its effect by specifically binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the sole substrates of MEK1/2. The inhibition of ERK1/2 phosphorylation effectively blocks the downstream signaling events that promote cell proliferation and survival.[2][5]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Selumetinib on MEK1/2.

Quantitative Data

In Vitro Potency

| Parameter | Value | Reference |

| MEK1 IC50 (enzymatic assay) | 14 nM | [1] |

| MEK1/2 IC50 (enzymatic assay) | 14.1 ± 0.79 nM | [1] |

In Vitro Cell Line Sensitivity

| Cell Line | Cancer Type | Mutation Status | IC50 (µM) | Reference |

| Malme-3M | Melanoma | BRAF V600E | 0.059 | |

| SK-MEL-28 | Melanoma | BRAF V600E | 0.093 | |

| HT-29 | Colorectal Cancer | BRAF V600E | 0.175 | |

| SK-MEL-2 | Melanoma | NRAS Q61R | 0.200 | |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 0.473 | |

| PC9/OR | NSCLC | EGFR exon 19 del | ~2.5 | [9] |

| H1975/OR | NSCLC | EGFR L858R, T790M | ~2.5 | [9] |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| BxPC3 | Pancreatic Cancer | 10-100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | |

| HT-29 | Colorectal Cancer | 10-100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | |

| CaLu-6 | NSCLC | 50 mg/kg, every day | Significant tumor growth inhibition | [10] |

Pharmacokinetic Parameters in Humans

| Parameter | Value | Population | Reference |

| Tmax (Time to peak concentration) | 1 - 1.5 hours | Adults and Children | [1][2] |

| Mean terminal elimination half-life | ~7.5 hours | Adults and Children | [11][12] |

| Absolute oral bioavailability | 62% | Healthy Adults | [2] |

| Active Metabolite | N-desmethyl-selumetinib (3-5 times more potent) | - | [11] |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol provides a general framework for assessing the effect of Selumetinib on cell viability.

Caption: A typical workflow for a cell viability assay to determine the IC50 of Selumetinib.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare serial dilutions of Selumetinib in culture medium. Replace the existing medium with the Selumetinib-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[13]

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate until the formazan crystals are dissolved.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[13]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blotting for Phospho-ERK (p-ERK)

This protocol details the detection of p-ERK levels in cells following Selumetinib treatment to confirm its inhibitory activity.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cells and treat with Selumetinib at the desired concentrations for a specified time (e.g., 4 hours).[14][15]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.[16]

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[13]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Cell Signaling Technology #4370) overnight at 4°C.[16]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 (e.g., Cell Signaling Technology #4695) or a housekeeping protein like GAPDH or β-actin.[13][16]

-

Quantify the band intensities using densitometry software.

-

In Vivo Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of Selumetinib in a xenograft mouse model.

Caption: Workflow for an in vivo xenograft study to assess the anti-tumor efficacy of Selumetinib.

Conclusion

Selumetinib is a highly specific and potent MEK1/2 inhibitor with well-characterized in vitro and in vivo activity. This guide provides essential technical information, including supplier details, quantitative data, and detailed experimental protocols, to support researchers in utilizing Selumetinib for their studies in cancer biology and drug development. The provided diagrams offer a visual representation of its mechanism of action and common experimental workflows.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Drug shrinks nerve tumors in adults with neurofibromatosis type 1 in a clinical trial | Center for Cancer Research [ccr.cancer.gov]

- 4. nfnetwork.org [nfnetwork.org]

- 5. What is the mechanism of Selumetinib? [synapse.patsnap.com]

- 6. What is Selumetinib used for? [synapse.patsnap.com]

- 7. selumetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Item - Western blot analysis shows pErk reduction through selumetinib treatment and by removal of stromal support. - Public Library of Science - Figshare [plos.figshare.com]

- 16. academic.oup.com [academic.oup.com]

Ganetespib: A Technical Guide for Researchers

CAS Number: 888216-25-9

This in-depth technical guide provides a comprehensive overview of Ganetespib (formerly STA-9090), a potent, small-molecule inhibitor of Heat Shock Protein 90 (HSP90). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and experimental protocols related to this compound.

Core Concepts and Mechanism of Action

Ganetespib is a synthetic, non-geldanamycin, resorcinol-containing triazolone that exhibits significant antineoplastic activity.[1] It functions by binding to the ATP-binding pocket in the N-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins.[1][2] Many of these client proteins are key components of oncogenic signaling pathways, involved in cell proliferation, survival, and apoptosis.[1][3] By inhibiting HSP90, Ganetespib leads to the proteasomal degradation of these client proteins, thereby disrupting multiple cancer-driving pathways simultaneously.[1][4]

Key Signaling Pathways Affected by Ganetespib

Ganetespib's inhibition of HSP90 has a cascading effect on various signaling pathways critical for tumor growth and survival. The degradation of HSP90 client proteins, including receptor tyrosine kinases (e.g., EGFR, HER2), non-receptor tyrosine kinases (e.g., SRC), and downstream signaling molecules, leads to the suppression of several oncogenic cascades.[2][5][6]

Key pathways impacted include:

-

JAK/STAT Signaling: Ganetespib has been shown to potently induce apoptosis in tumor cell lines that are dependent on persistent JAK/STAT signaling for their growth and survival.[7] It leads to the degradation of JAK2, a key client protein of HSP90, and subsequently reduces the phosphorylation of STAT3 and STAT5.[7]

-

PI3K/AKT/mTOR Pathway: This crucial survival pathway is frequently hyperactivated in cancer. Ganetespib treatment leads to the degradation of key components like AKT, resulting in the downregulation of downstream signaling.[3][6]

-

MAPK (Ras/Raf/MEK/ERK) Pathway: As a central pathway in cell proliferation, the MAPK cascade is also a target of Ganetespib. The inhibitor can lead to the degradation of client proteins such as RAF1, thereby inhibiting ERK phosphorylation.[2][3]

Below are diagrams illustrating the mechanism of action and the affected signaling pathways.

Caption: Ganetespib inhibits HSP90, leading to client protein degradation and apoptosis.

Caption: Ganetespib disrupts multiple oncogenic signaling pathways.

Quantitative Data Summary

In Vitro Cytotoxicity

Ganetespib demonstrates potent cytotoxic effects across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4;11 | Acute Myeloid Leukemia | < 8.8 (median rIC50) | [8] |

| A549 | Non-Small Cell Lung Cancer | ~5-10 | [8] |

| NCI-H1975 | Non-Small Cell Lung Cancer | ~2-30 | [3] |

| BT-474 | Breast Cancer | Not specified | [1] |

| MDA-MB-231 | Breast Cancer | Not specified | [1] |

| AGS | Gastric Cancer | Not specified | [6] |

| N87 | Gastric Cancer | Not specified | [6] |

Clinical Trial Data

Ganetespib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents.

| Trial Phase | Cancer Type | Treatment Regimen | Key Outcomes | Reference |

| Phase III (GALAXY-2) | Advanced Non-Small Cell Lung Cancer | Ganetespib (150 mg/m²) + Docetaxel vs. Docetaxel alone | No significant improvement in Overall Survival (OS) or Progression-Free Survival (PFS). Median OS: 10.9 vs 10.5 months. | [9][10] |

| Phase II | Metastatic Breast Cancer | Ganetespib (200 mg/m²) monotherapy | Overall Response Rate (ORR): 9%. Median PFS: 7 weeks. | [11] |

| Phase II | Metastatic Castrate-Resistant Prostate Cancer | Ganetespib (200 mg/m²) monotherapy | Minimal clinical activity. Median PFS: 1.9 months. | [12] |

| Phase II | Advanced Non-Small Cell Lung Cancer (genotypically defined) | Ganetespib (200 mg/m²) monotherapy | Limited single-agent activity. | [13] |

Experimental Protocols

Cell Viability Assay (MTT/Cell Titer Blue)

This protocol is a general guideline for assessing the effect of Ganetespib on cancer cell viability.

Caption: Workflow for assessing cell viability after Ganetespib treatment.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of Ganetespib (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a period of 72 to 120 hours.

-

Reagent Addition: Add a cell viability reagent such as MTT or Cell Titer Blue to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate for 1-4 hours to allow for color development.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol outlines the detection of apoptosis in cells treated with Ganetespib.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with Ganetespib (e.g., 25-50 nM) or a vehicle control for 24-48 hours.[6]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[6]

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin-V-Fluos Staining kit).[6]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[6]

Western Blotting

This protocol is for assessing the levels of HSP90 client proteins following Ganetespib treatment.

Methodology:

-

Cell Lysis: Treat cells with Ganetespib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., AKT, p-AKT, EGFR, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of Ganetespib in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[1]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 150-250 mm³).[1]